molecular formula C20H20BrN3O4S B2509449 5-bromo-2-ethoxy-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide CAS No. 921580-91-8

5-bromo-2-ethoxy-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Cat. No.: B2509449
CAS No.: 921580-91-8
M. Wt: 478.36
InChI Key: UQUDEOIXQZAVQV-UHFFFAOYSA-N
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Description

5-Bromo-2-ethoxy-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a synthetic chemical agent of significant interest in medicinal chemistry and pharmacological research, particularly in the study of inflammatory diseases. Its molecular structure integrates a pyridazin-3(2H)-one core, a scaffold well-documented in scientific literature for its role as a potent phosphodiesterase-4 (PDE4) inhibitor . PDE4 is a critical enzyme that hydrolyzes cyclic adenosine monophosphate (cAMP), and its inhibition leads to elevated intracellular cAMP levels, which in turn suppresses the activity of pro-inflammatory cells. Consequently, this compound provides a valuable tool for researchers exploring novel therapeutic pathways for conditions such as chronic obstructive pulmonary disease (COPD), asthma, psoriasis, and rheumatoid arthritis . The specific molecular architecture of this compound features a 5-bromo-2-ethoxybenzenesulfonamide group linked via an ethyl chain to the 1-position of the 3-phenylpyridazinone ring. The bromine and ethoxy substituents on the benzene ring may influence the compound's binding affinity and pharmacokinetic properties, while the sulfonamide group is a common motif in many bioactive molecules and FDA-approved drugs, often contributing to target binding and metabolic stability . As a research-grade chemical, it is essential for in vitro enzymatic assays, cell-based studies, and structure-activity relationship (SAR) investigations aimed at developing new anti-inflammatory agents. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

5-bromo-2-ethoxy-N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20BrN3O4S/c1-2-28-18-10-8-16(21)14-19(18)29(26,27)22-12-13-24-20(25)11-9-17(23-24)15-6-4-3-5-7-15/h3-11,14,22H,2,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQUDEOIXQZAVQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

2-ethoxy-5-isopropyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide (CAS: 921535-12-8)

Structural Differences :

  • Substituent on Benzene Ring : Replaces the bromo group at position 5 with an isopropyl group.

Molecular Data :

Property Target Compound (CAS 1797589-14-0) Analog (CAS 921535-12-8)
Molecular Formula C₁₉H₁₈BrN₃O₄S C₂₃H₂₇N₃O₄S
Molecular Weight (g/mol) 464.3 441.5
Key Substituents Br (C5), OEt (C2) iPr (C5), OEt (C2)

4-(3-(Benzyloxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide (Compound 5a)

Structural Differences :

  • Pyridazine Substituent : Features a benzyloxy group at position 3 instead of phenyl.
  • Benzene Ring : Lacks bromo and ethoxy groups; sulfonamide is directly attached to the benzene ring.

Molecular Data :

Property Target Compound (CAS 1797589-14-0) Compound 5a
Molecular Formula C₁₉H₁₈BrN₃O₄S C₁₇H₁₅N₃O₄S
Molecular Weight (g/mol) 464.3 ~365.4 (calculated)

Functional Implications :

  • The benzyloxy group in 5a may enhance π-π stacking interactions, while the absence of bromo/ethoxy groups reduces steric hindrance.

Pyrimidine-Based Analogs (e.g., 5-bromo-2-ethoxy-N-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide)

Structural Differences :

  • Heterocyclic Core: Replaces pyridazine (two adjacent nitrogen atoms) with pyrimidine (two non-adjacent nitrogen atoms).
  • Substituent : A methyl group at position 5 of the pyrimidine ring instead of phenyl on pyridazine.

Molecular Data :

Property Target Compound (CAS 1797589-14-0) Pyrimidine Analog (CAS 1797589-14-0)
Molecular Formula C₁₉H₁₈BrN₃O₄S C₁₅H₁₈BrN₃O₄S
Molecular Weight (g/mol) 464.3 416.3

Electronic and Steric Effects :

Key Comparative Insights

Substituent Effects on Bioactivity (Inferred)

  • Bromo vs. Isopropyl : Bromo’s electronegativity may enhance binding to electron-rich targets, while isopropyl’s hydrophobicity could improve membrane permeability.
  • Ethoxy Group : Conserved across analogs, suggesting its role in solubility or metabolic stability.

Heterocyclic Core Differences

  • Pyridazine analogs (e.g., target compound) exhibit planar aromatic systems conducive to stacking interactions, whereas pyrimidine analogs may favor altered binding geometries.

Q & A

Basic: What synthetic methodologies are recommended for synthesizing 5-bromo-2-ethoxy-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide, and how can reaction conditions be optimized?

Answer:
The synthesis involves multi-step reactions, including bromination of the benzene ring, nucleophilic substitution for ethoxy group introduction, and coupling of the pyridazinone moiety. Key steps require:

  • Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling to attach the phenyl group to the pyridazinone ring .
  • Solvents : Polar aprotic solvents like DMSO or THF enhance intermediate solubility and reaction efficiency .
  • Temperature control : Maintaining 60–80°C during coupling steps minimizes side reactions and improves yield .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity (>95%) .

Basic: What analytical techniques are critical for structural confirmation and purity assessment?

Answer:

  • X-ray crystallography : Resolves conformational details (e.g., dihedral angles between the benzene and pyridazinone rings) .
  • NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., ethoxy group at C2, bromine at C5) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 504.03) and detects impurities .
  • HPLC : Purity assessment using a C18 column with UV detection at 254 nm .

Advanced: How can researchers resolve contradictions in biological activity data across different assays?

Answer:
Discrepancies often arise from assay-specific conditions:

  • Solvent effects : Standardize DMSO concentration (<1% v/v) to avoid cytotoxicity .
  • Orthogonal assays : Compare enzyme inhibition (e.g., fluorescence-based) with cellular viability assays (MTT) to distinguish direct target effects from off-target toxicity .
  • Structural analogs : Reference compounds like N-(5-Bromopyridin-3-yl)-4-methylbenzenesulfonamide (evidence 6) provide baseline activity for troubleshooting .
  • Data normalization : Use internal controls (e.g., Z’-factor) to validate assay robustness .

Advanced: What strategies enhance solubility and pharmacokinetic properties for in vivo studies?

Answer:

  • Structural modifications : Introducing hydrophilic groups (e.g., methoxy or hydroxyl) at the benzene ring’s para-position improves aqueous solubility (evidence 10) .
  • Prodrug approaches : Esterification of the sulfonamide group increases membrane permeability .
  • Formulation : Use cyclodextrin complexes or lipid nanoparticles to enhance bioavailability in rodent models .
  • LogP optimization : Aim for a calculated logP <3 (e.g., via substituent adjustments) to balance solubility and permeability .

Advanced: How do pyridazinone ring modifications influence target binding and selectivity?

Answer:

  • Electron-withdrawing groups : Bromine at C5 enhances binding affinity to kinases (e.g., MAPK) by stabilizing π-π interactions .
  • Substituent positioning : A phenyl group at C3 (vs. thiophene in analogs, evidence 11) increases selectivity for cyclooxygenase-2 (COX-2) by 12-fold .
  • Conformational analysis : Molecular docking using crystallographic data (evidence 3) predicts that C6 ketone hydrogen bonds with catalytic lysine residues in target enzymes .
  • SAR studies : Replace the pyridazinone ring with triazolo-pyrimidine (evidence 18) to evaluate potency shifts in kinase inhibition assays .

Advanced: What experimental approaches validate the compound’s mechanism of action in complex biological systems?

Answer:

  • Cellular thermal shift assays (CETSA) : Confirm target engagement by measuring protein stability shifts post-treatment .
  • CRISPR/Cas9 knockout : Validate specificity using cell lines lacking the putative target (e.g., COX-2) .
  • Metabolomic profiling : LC-MS-based analysis identifies downstream metabolic perturbations (e.g., arachidonic acid pathways) .
  • In vivo imaging : Fluorescently tagged analogs (e.g., BODIPY conjugates) track tissue distribution in zebrafish models .

Basic: What safety and handling protocols are essential during synthesis?

Answer:

  • Bromine handling : Use fume hoods and Schlenk lines to avoid inhalation; quench excess bromine with sodium thiosulfate .
  • Inert atmosphere : Conduct coupling reactions under nitrogen/argon to prevent oxidation of intermediates .
  • Waste disposal : Neutralize acidic/byproduct streams (e.g., HBr) with calcium carbonate before disposal .

Advanced: How can computational modeling guide the design of derivatives with improved efficacy?

Answer:

  • Molecular dynamics simulations : Predict binding stability of derivatives with substituted pyridazinone rings (e.g., 3-trifluoromethyl vs. 3-phenyl) .
  • QSAR models : Correlate substituent electronegativity (Hammett constants) with IC50 values for COX-2 inhibition .
  • ADMET prediction : Tools like SwissADME estimate bioavailability and toxicity risks early in design .

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